1,2-Epoxyoctadecane
Description
Epoxides in Contemporary Organic Synthesis and Materials Science
The unique reactivity of the epoxide ring allows for a wide array of chemical reactions, most notably ring-opening reactions initiated by either nucleophiles or acids. longdom.orgmasterorganicchemistry.com This versatility has established epoxides as crucial building blocks in modern organic synthesis. researchgate.net They serve as key intermediates in the synthesis of complex molecules, including pharmaceuticals like anticancer agents and antibiotics, as well as natural products such as terpenes and alkaloids. numberanalytics.comrsc.org
In materials science, epoxides are fundamental monomers for the production of epoxy resins, which are widely used in adhesives, coatings, and composite materials due to their excellent adhesive properties, chemical resistance, and mechanical strength. ontosight.ai The polymerization of epoxides, often through ring-opening polymerization, allows for the creation of polymers with diverse properties. longdom.orgacs.org Furthermore, the copolymerization of epoxides with other monomers, such as carbon dioxide, is an area of active research for producing polycarbonates and other valuable polymers. researchgate.net
Some common methods for synthesizing epoxides include the Sharpless epoxidation and Jacobsen epoxidation for enantioselective synthesis, as well as the direct oxidation of alkenes using peroxyacids. numberanalytics.com
The Significance of Long-Chain Epoxides in Interdisciplinary Research
Long-chain epoxides, such as 1,2-epoxyoctadecane, are characterized by a long alkyl chain attached to the epoxide ring. This structural feature imparts a significant hydrophobic character to the molecule. d-nb.info These compounds are instrumental in the synthesis of amphiphilic polyethers through copolymerization with hydrophilic monomers like ethylene (B1197577) oxide. d-nb.infonih.gov The resulting amphiphilic polymers have applications as surfactants, in the formation of supramolecular hydrogels, and for enhancing the viscosity of aqueous solutions. d-nb.info
The ability to precisely control the hydrophilic-lipophilic balance by incorporating long-chain epoxides into polymers makes them highly valuable for specialized applications, including as co-surfactants in microemulsion systems. d-nb.infonih.gov Moreover, long-chain epoxides are used as intermediates in the synthesis of various functional materials, including plasticizers and lubricants. ontosight.aismolecule.com In the realm of materials science, the introduction of long alkyl chains via epoxides onto the surfaces of porous organic polymers can induce superhydrophobicity, a desirable property for applications like oil-water separation. researchgate.net
Overview of Academic Research Trajectories for this compound
This compound, a long-chain epoxide with an 18-carbon backbone, serves as a model compound and a versatile reagent in various research areas. ontosight.ai Its primary research applications lie in its use as a chemical intermediate and a monomer for polymerization.
One significant research trajectory involves the ring-opening reactions of this compound. For instance, it can be converted to octadecane-1,2-diol upon heating. thermofisher.comfishersci.cathermofisher.kr It also reacts with nucleophiles, such as amines, and can undergo base-promoted isomerization to form aldehydes. psu.edudicp.ac.cn The synthesis of 1-octadecene (B91540) from this compound has also been documented. chemicalbook.com
In polymer and materials science, this compound is utilized in the hydrophobic modification of polymers like dextran. researchgate.net It has also been employed to functionalize the surface of materials such as α-zirconium phosphate (B84403), creating novel materials with potential applications as polymer fillers and in creating Janus particles. osti.gov Additionally, monolithic columns in liquid chromatography have been post-modified with this compound to alter their retention characteristics. dicp.ac.cn
Its role as a precursor extends to the synthesis of detergents, lubricants, and plasticizers. ontosight.ai Furthermore, it finds application in the agrochemical, pharmaceutical, and dyestuff industries. thermofisher.comfishersci.cathermofisher.kr
Below is a table summarizing some of the key physical and chemical properties of this compound.
| Property | Value |
| Molecular Formula | C18H36O |
| Molecular Weight | 268.49 g/mol |
| Appearance | White waxy or chunky solid |
| Melting Point | 79 °F (26 °C) |
| Boiling Point | 279 °F (137 °C) at 0.5 mmHg |
| Density | 0.83 g/cm³ at 68 °F (20 °C) |
| Solubility in Water | Less than 1 mg/mL at 70 °F (21 °C) |
| Flash Point | 176 °C / 348.8 °F |
| Sources: thermofisher.comnih.govnoaa.govfishersci.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-hexadecyloxirane | |
|---|---|---|
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-17-19-18/h18H,2-17H2,1H3 | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBJWYMFTMJFGOL-UHFFFAOYSA-N | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC1CO1 | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O | |
| Record name | 1,2-EPOXYOCTADECANE | |
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DSSTOX Substance ID |
DTXSID4025246 | |
| Record name | 1,2-Epoxyoctadecane | |
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Molecular Weight |
268.5 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
1,2-epoxyoctadecane appears as white waxy or chunky solid. (NTP, 1992), White solid; mp = 26 deg C; [CAMEO] White solid; mp = 30-35 deg C; [Alfa Aesar MSDS] | |
| Record name | 1,2-EPOXYOCTADECANE | |
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| Record name | 1,2-Epoxyoctadecane | |
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Boiling Point |
279 °F at 0.5 mmHg (NTP, 1992) | |
| Record name | 1,2-EPOXYOCTADECANE | |
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Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992) | |
| Record name | 1,2-EPOXYOCTADECANE | |
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Density |
0.83 at 68 °F (NTP, 1992) - Less dense than water; will float | |
| Record name | 1,2-EPOXYOCTADECANE | |
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CAS No. |
7390-81-0 | |
| Record name | 1,2-EPOXYOCTADECANE | |
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| Record name | 1,2-Epoxyoctadecane | |
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| Record name | 1,2-Epoxyoctadecane | |
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| Record name | Oxirane, 2-hexadecyl- | |
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| Record name | 1,2-Epoxyoctadecane | |
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| Record name | Hexadecyloxirane | |
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| Record name | 1,2-EPOXYOCTADECANE | |
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Melting Point |
79 °F (NTP, 1992) | |
| Record name | 1,2-EPOXYOCTADECANE | |
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Mechanistic Investigations of 1,2 Epoxyoctadecane Reactivity and Transformations
Nucleophilic Ring-Opening Reactions of 1,2-Epoxyoctadecane
Epoxides are highly susceptible to nucleophilic attack, leading to ring opening and the formation of 1,2-disubstituted compounds. The regioselectivity and stereoselectivity of these reactions are crucial aspects influenced by reaction conditions and the nature of the nucleophile.
Hydrolytic Ring-Opening to Diols
The hydrolytic ring-opening of this compound yields 1,2-octadecanediol (B1211883) (PubChem CID: 89314). This reaction involves the addition of water across the epoxide ring. Epoxides are known to be sensitive to moisture and can react with water, particularly in the presence of acid or other catalysts noaa.gov. The conversion of this compound to octadecane-1,2-diol can be achieved through heating fishersci.ca.
Reaction: this compound + H₂O → 1,2-Octadecanediol
Alcoholysis and Aminolysis Pathways
Epoxides readily undergo alcoholysis (reaction with alcohols) and aminolysis (reaction with amines) to form β-alkoxy alcohols (ether-alcohols) and β-amino alcohols, respectively.
Alcoholysis: The ring-opening of epoxides with alcohols typically produces β-alkoxy alcohols researchgate.net. For aliphatic epoxides, such as this compound, the nucleophilic attack by the alcohol preferentially occurs at the terminal carbon atom researchgate.net. Catalysts such as ferrocenium (B1229745) tetrafluoroborate (B81430) (Fe(Cp)₂BF₄) have been reported as efficient for the alcoholysis of various epoxides, including aliphatic ones, yielding corresponding β-alkoxy alcohols in excellent yields researchgate.net. K10 montmorillonite (B579905) catalyst has also been used for the alcoholysis of epoxidized compounds, where the ring-opening occurs via cleavage of a carbon-oxygen bond, often following a bimolecular nucleophilic substitution (SN2) mechanism researchgate.net. Acid-catalyzed alcoholysis of epoxides may proceed via a borderline A2 mechanism rsc.org.
Aminolysis: The reaction of epoxides with amines leads to the formation of β-amino alcohols researchgate.net. Zinc-catalyzed nucleophilic opening of epoxide rings by amines has been reported for the synthesis of amino alcohols researchgate.net. The outcome of aminolysis can vary depending on the amine used; for instance, less hindered lithium dialkylamides might lead predominantly to amino alcohol formation, while bulkier bases could favor rearrangement products psu.edu.
Regioselectivity and Stereoselectivity in Ring-Opening Mechanisms
The regioselectivity and stereoselectivity of epoxide ring-opening reactions are highly dependent on the reaction mechanism, which in turn is influenced by the reaction conditions (acidic vs. basic/neutral) and the structure of the epoxide.
Regioselectivity: In asymmetric epoxides like this compound, there are two possible carbon atoms for nucleophilic attack.
Basic/Neutral Conditions (SN2 Mechanism): Under basic or neutral conditions, the reaction typically proceeds via an SN2 mechanism. The nucleophile attacks the less sterically hindered carbon atom of the epoxide ring, as the leaving group (alkoxide anion) is poor and requires a "push" from the nucleophile libretexts.org.
Acidic Conditions (SN1-like Mechanism): In acidic environments, the epoxide oxygen is protonated, creating a better leaving group. The reaction mechanism gains substantial SN1 character, and the nucleophile preferentially attacks the more substituted carbon atom, where a more stable partial positive charge can develop libretexts.orgjsynthchem.com.
Stereoselectivity: SN2 reactions, characteristic of basic or neutral ring-opening, occur via backside attack, leading to an inversion of configuration at the attacked carbon center libretexts.org.
Table 1: Regioselectivity and Stereoselectivity in Epoxide Ring-Opening
| Condition | Mechanism Character | Preferred Attack Site | Stereochemical Outcome |
| Basic/Neutral | SN2 | Less substituted carbon | Inversion of configuration |
| Acidic | SN1-like | More substituted carbon | Retention/Racemization (depending on carbocation stability) |
Role of Catalysts in Ring-Opening Selectivity and Kinetics
Catalysts play a pivotal role in controlling the rate and selectivity of epoxide ring-opening reactions.
Acid Catalysts: Lewis acids (e.g., MgCl₂, Zn(ClO₄)₂-Al₂O₃, metal triflates, Zn-MOF-74, Erbium(III) triflate, Samarium triflate) and Brønsted acids activate the epoxide ring by coordinating to or protonating the oxygen atom, making the carbon atoms more electrophilic and facilitating ring opening researchgate.netresearchgate.netjsynthchem.com. This often promotes an SN1-like mechanism, directing attack to the more substituted carbon libretexts.orgjsynthchem.com.
Base Catalysts: Strong nucleophilic bases can directly attack the epoxide, promoting an SN2 pathway and favoring attack at the less hindered carbon libretexts.org.
Metal Complexes: Various metal complexes, including iron(II) tetrafluoroborate researchgate.net, sulphated yttria–zirconia researchgate.net, and zinc-based metal-organic frameworks (MOFs) researchgate.netresearchgate.net, have been shown to efficiently catalyze epoxide ring-opening with alcohols and amines, often with high regioselectivity. The choice of catalyst can significantly influence the reaction kinetics, allowing for reactions under milder conditions or with improved yields researchgate.netjsynthchem.com.
Cycloaddition Reactions Involving the Epoxide Ring
Beyond nucleophilic ring-opening, the epoxide ring of this compound can participate in cycloaddition reactions, notably with carbon dioxide.
Carbon Dioxide Insertion for Cyclic Carbonate Synthesis
The cycloaddition of carbon dioxide (CO₂) to epoxides is an atom-economical and environmentally attractive reaction for synthesizing cyclic carbonates. This compound has been investigated as a substrate for this transformation rsc.orgrsc.org.
Reaction: this compound + CO₂ → Cyclic Carbonate of this compound
Mechanism: The general mechanism for CO₂ cycloaddition to epoxides often involves the activation of either the CO₂ molecule or the epoxide, or both concurrently encyclopedia.pub. A common pathway involves a Lewis acid activating the epoxide, followed by a nucleophilic attack (e.g., by a halide anion from a co-catalyst) that opens the epoxide ring encyclopedia.pub. Subsequently, CO₂ inserts into the metal-alkoxide bond of the intermediate, and a cyclization step yields the cyclic carbonate, regenerating the nucleophile encyclopedia.pubresearchgate.net.
Catalytic Systems and Conditions: Historically, this reaction often required high temperatures (>100 °C) and elevated CO₂ pressures (>40 atm) with transition metal catalysts rsc.org. However, significant advancements have led to the development of catalytic systems that enable this reaction under milder conditions, including ambient temperature and atmospheric CO₂ pressure researchgate.netmdpi.comresearchgate.netnih.gov.
Metal-Based Catalysts:
Nickel-based catalysts, such as [Ni(II)][(BF₄)₂] in combination with tetrabutylammonium (B224687) bromide (Bu₄NBr) as a supporting electrolyte, have been studied for the electrocarboxylation of this compound rsc.orgrsc.org. Studies have shown that conversion to the cyclic carbonate increases with catalyst loading, with 50 mol% of the nickel reagent yielding 90% conversion in 15 hours at 50 °C rsc.org.
Copper-based catalysts have also been explored rsc.org.
Other effective systems include iron, aluminum, or vanadium-based catalysts rsc.org, and gallium aminotrisphenolate compounds, which have shown high activity and stability, achieving high turnover numbers (TON) shu.ac.uk.
Metal-organic frameworks (MOFs), such as MIL-101(Cr), have been investigated as catalysts, utilizing their strong acid sites to promote epoxide ring-opening and their high surface area to facilitate coordination researchgate.net.
Organocatalysts: Metal-free organocatalysts, such as 2-(1H-1,2,4-Triazol-3-yl)phenol in combination with nBu₄NI, have demonstrated high efficiency for cyclic carbonate formation from terminal epoxides under ambient conditions (1 bar CO₂ at room temperature) mdpi.com. Amine-functionalized ionic liquids (AFILs) have also shown synergistic catalytic effects for CO₂ cycloaddition, with the imidazolium (B1220033) ring catalyzing epoxide ring-opening and the protonated amine stabilizing the anion for nucleophilic attack nih.gov.
Table 2: Representative Catalytic Systems for Cyclic Carbonate Synthesis from Epoxides
| Catalyst Type | Example Catalyst | Conditions (Typical) | Conversion/Yield (Example) | Reference |
| Metal-based (Ni) | [Ni(II)][(BF₄)₂] + Bu₄NBr (for this compound) | 50 °C, 60 mA (electrolysis), 15 h | 90% (at 50 mol% loading) | rsc.org |
| Metal-based (MOF) | MIL-101(Cr) | Nearly room temperature, atmospheric CO₂ pressure | Efficient | researchgate.net |
| Metal-based (Ga) | Gallium aminotrisphenolate compounds | Low to elevated temperatures, 8 bar CO₂ | High activity (TON 344,000) | shu.ac.uk |
| Organocatalyst | 2-(1H-1,2,4-Triazol-3-yl)phenol/nBu₄NI | Room temperature, 1 bar CO₂ | Efficient (TON 19.2) | mdpi.com |
| Ionic Liquid | Amine-functionalized ionic liquid (AFIL) | 80 °C, 0.1 MPa CO₂ | Good yield | nih.gov |
Advanced Applications of 1,2 Epoxyoctadecane in Materials Science and Chemical Innovation
Polymer and Resin Precursor Applications
The reactivity of the epoxide ring in 1,2-epoxyoctadecane makes it a valuable monomer and intermediate in the synthesis of a range of polymeric materials. ontosight.ai The long alkyl chain imparts hydrophobicity and flexibility to the resulting polymers, while the epoxide group provides a site for polymerization and cross-linking.
Synthesis of Epoxy Resins and Curing Agents
This compound is utilized as a key component in the formulation of specialized epoxy resins and curing agents. ontosight.aiepo.org The reaction of this compound with imidazole (B134444) and its derivatives results in the formation of adducts that act as effective latent curing agents for epoxy resins. epo.orgepo.orggoogle.com These curing agents offer the advantage of enhanced stability at room temperature, providing a longer pot life for one-pot epoxy compositions, while still enabling curing at elevated temperatures. epo.orggoogle.com
The synthesis of these curing agents typically involves heating the imidazole compound with this compound, either in a molten state or in a suitable organic solvent such as cyclohexane. epo.orggoogle.com The resulting products are hydroxy compounds that demonstrate tailored reactivity and latency based on the substituents on the imidazole ring and the length of the alkyl chain. epo.org For instance, adducts prepared from unsubstituted or 2-alkyl-substituted imidazoles tend to be more reactive. epo.org The long C18 chain from this compound influences the solubility of the curing agent within the epoxy resin matrix. epo.org
These specialized epoxy systems find use in applications where controlled curing and long shelf-life are critical. epo.org
Ring-Opening Polymerization for Polymeric Materials
The strained three-membered ring of this compound readily undergoes ring-opening polymerization in the presence of nucleophiles or catalysts, leading to the formation of various polymeric materials. broadpharm.comnih.gov This process is fundamental to creating polymers with a polyether backbone and pendant long alkyl chains.
One notable application is in the synthesis of hydrophobically derivatized hyperbranched polyglycerols. rsc.org In a single-pot synthesis, the ring-opening polymerization of an epoxide, such as glycidol, is initiated, and then this compound is introduced to modify the hydroxyl end groups of the growing hyperbranched polyglycerol. rsc.org This process incorporates long alkyl chains into the polymer structure, creating hydrophobic domains. rsc.org These modified polymers have shown potential as nanocarriers for hydrophobic drugs. rsc.orgfu-berlin.de
The ring-opening reaction of this compound can be initiated by various species, and the polymerization can be violent if not controlled, especially in the presence of catalysts or heat. nih.govnoaa.gov The resulting polymers can be used as intermediates in the synthesis of other complex molecules, such as lipids for lipid nanoparticles. broadpharm.com
Fabrication of Specialized Polyurethane Compositions
This compound is also implicated in the fabrication of specialized polyurethane compositions, although often in an indirect or modifying role. epo.orggoogleapis.com While the primary reaction in polyurethane synthesis involves the reaction of a polyisocyanate with a polyol, epoxides like this compound can be used to modify the components or the final polymer. ontosight.aifree.frtechscience.com
For instance, in the creation of flame-retardant thermoplastic polyurethane compositions, various epoxides, including this compound, are listed as potential additives. epo.org In the context of non-isocyanate polyurethanes (NIPU), cyclic carbonates, which can be synthesized from epoxides, are reacted with amines. gatech.edu The long hydrophobic chain of this compound can impart desirable properties such as flexibility and moisture resistance to the final polyurethane product.
Functionalization of Chromatographic Stationary Phases
The unique properties of this compound make it a valuable reagent for the surface modification of materials used in separation science, particularly for high-performance liquid chromatography (HPLC) and solid-phase extraction (SPE). nih.govacs.orgresearchgate.net SPE is a sample preparation technique that isolates analytes from a liquid sample by adsorbing them onto a solid stationary phase. sigmaaldrich.com
Surface Modification of Diamond Particles for HPLC and SPE
A significant application of this compound is in the functionalization of diamond particles to create robust and efficient stationary phases for HPLC and SPE. nih.govacs.orgresearchgate.net Diamond offers excellent chemical and thermal stability, making it an attractive alternative to traditional silica-based supports. asianpubs.org
In one approach, core-shell diamond particles are synthesized by a layer-by-layer deposition of a primary amine-containing polymer, such as polyallylamine (PAAm), and nanodiamonds onto a microdiamond core. nih.govacs.orgresearchgate.net The resulting particles are then reacted with this compound. nih.govacs.orgresearchgate.net The epoxide ring of this compound reacts with the primary amine groups on the surface of the PAAm layer, covalently bonding the long C18 alkyl chain to the diamond support. nih.govacs.orgresearchgate.net This process creates a C18 reversed-phase stationary phase. nih.govacs.org
These C18-functionalized core-shell diamond particles have demonstrated high surface areas and excellent performance in HPLC separations, achieving high plate counts for various analytes. nih.govacs.orgresearchgate.net For example, HPLC columns packed with these particles have shown efficiencies of 36,300 plates/m for mesitylene (B46885) and 54,800 plates/m for diazinon. nih.govacs.orgresearchgate.net
| Parameter | Value | Reference |
| HPLC Plate Count (Mesitylene) | 36,300 plates/m | nih.govacs.orgresearchgate.net |
| HPLC Plate Count (Diazinon) | 54,800 plates/m | nih.govacs.orgresearchgate.net |
Development of Advanced Separation Materials
The use of this compound extends to the development of other advanced separation materials. For instance, it has been used in conjunction with a cross-linker, 1,2,7,8-diepoxyoctane, to simultaneously functionalize and cross-link the surface of core-shell particles made from a carbon core coated with poly(allylamine) and nanodiamond. nih.govresearchgate.netresearchgate.net This creates a mechanically stable C18/C8 bonded outer layer for reversed-phase HPLC. nih.govresearchgate.net
These materials have shown remarkable hydrolytic stability, even at high pH values, and have been used for the separation of basic drugs. nih.govresearchgate.net The resulting stationary phases have achieved high efficiencies, with one study reporting 71,500 plates/m for 2,6-diisopropylphenol at 60 °C. nih.gov
The versatility of this compound in surface modification allows for the tailoring of stationary phase properties to achieve specific separation goals. The ability to introduce a long, hydrophobic alkyl chain onto various supports provides a powerful tool for chromatographers developing new and improved separation methods. nih.govresearchgate.net
| Material | Functionalization | Application | Performance Highlight | Reference |
| Core-shell diamond particles | Reaction with this compound | HPLC, SPE | 54,800 plates/m for diazinon | nih.govacs.orgresearchgate.net |
| Carbon core-shell particles | Mixture of this compound and 1,2,7,8-diepoxyoctane | Reversed-Phase HPLC | 71,500 plates/m for 2,6-diisopropylphenol | nih.gov |
Precursors for Lipid Analogs and Delivery Systems
The unique structure of this compound, featuring a reactive epoxide ring at the end of a long C18 alkyl chain, makes it a valuable precursor for creating specialized lipid-like molecules used in advanced delivery systems. ontosight.ai The strain of the three-membered epoxide ring allows it to be opened by various nucleophiles, enabling the attachment of different functional head groups to the hydrophobic octadecane (B175841) tail. ontosight.aiausimm.com
Integration into Lipid Nanoparticle Components
Lipid nanoparticles (LNPs) are crucial drug delivery vehicles, particularly for mRNA therapies. davuniversity.org These complex systems are typically composed of four main lipid types: an ionizable cationic lipid to encapsulate nucleic acids, a helper phospholipid (like DSPC) for structural integrity, cholesterol as a stabilizing agent, and a PEGylated lipid to shield the nanoparticle from the immune system. davuniversity.orgnih.gov
This compound serves as a key intermediate in the synthesis of custom lipids that can be incorporated into these LNP formulations. google.com The ring-opening reaction of the epoxide can be used to introduce specific functionalities, creating branched, lipid-like molecules with a secondary alcohol. ausimm.comgoogle.com This allows for the synthesis of novel ionizable or helper lipids where the long C18 chain derived from this compound acts as the hydrophobic tail, a critical feature for the self-assembly and stability of the nanoparticle. Chemical reagents like this compound are used as intermediates in building lipids for use in these nanoparticles. ontosight.aigoogle.com
Table 1: Standard Components of a Lipid Nanoparticle (LNP)
| Component Role | Example Compound | Function |
|---|---|---|
| Ionizable Lipid | 1,2-dilinoleyloxy-3-dimethylaminopropane (Dlin-MC3-DMA) | Encapsulates and releases nucleic acids; drives potency. davuniversity.org |
| Helper Lipid | 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) | Forms the lipid bilayer and provides structural stability. davuniversity.orgnih.gov |
| Structural Lipid | Cholesterol | Modulates membrane fluidity and stability. davuniversity.orgnih.gov |
| PEGylated Lipid | 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2k) | Forms a protective hydrophilic layer, increasing circulation time. nih.govmdpi.com |
Lipid-Modified Polyethyleneimine for Nucleic Acid Delivery
Polyethyleneimine (PEI) is a cationic polymer known for its ability to condense and deliver nucleic acids like siRNA. nih.gov However, high molecular weight PEI can be toxic. A successful strategy to mitigate this involves using low molecular weight PEI and modifying it with lipid tails to enhance efficacy and reduce toxicity. researchgate.netsdc.org.uk
Detailed research has demonstrated the conjugation of this compound to a short (600 Da) PEI backbone through an epoxide ring-opening reaction. researchgate.net In this process, the amine groups on PEI act as nucleophiles, attacking the epoxide ring of this compound to form a stable carbon-nitrogen bond. nih.govresearchgate.net
Key findings from this research include:
Self-Assembly: These polymer-lipid hybrids self-assemble in solution to form nanoparticles approximately 10 nm in size. researchgate.net
Nucleic Acid Complexation: The resulting nanoparticles are capable of complexing with siRNA for delivery into cells. nih.gov
Enhanced Efficacy: The efficiency of gene knockdown was found to increase with the number of lipid tails conjugated to the PEI backbone. This is thought to be because the increased hydrophobicity helps weaken the bond between the siRNA and the carrier after cellular internalization, facilitating the release of the siRNA payload into the cytoplasm. nih.gov
Reaction Conditions: The conjugation is typically performed by reacting the epoxide-terminated alkanes with PEI in ethanol (B145695) at 90°C for 48 hours. researchgate.net
Development of Novel Chemical Intermediates
The reactivity of its epoxide group makes this compound a versatile building block for a range of chemical intermediates used in various industrial applications. ontosight.ai
Synthetic Building Blocks for Surfactants and Plasticizers
This compound is utilized as a raw material in the synthesis of surfactants and plasticizers. ontosight.ai Its long, non-polar C18 chain provides significant hydrophobicity, while the epoxide ring offers a reactive site to introduce a polar head group, the classic architecture of a surfactant molecule. The combination of hydrophobic and hydrophilic monomers in polymerization reactions allows for the synthesis of amphiphilic polyethers that can act as polymeric surfactants. nih.gov
In one patented application, this compound is listed as a comonomer that can be copolymerized with ethylene (B1197577) oxide. mjbas.com This reaction produces low molecular weight polyether oligomers, which are themselves intermediates for larger, more complex polymers used as antistatic agents or plasticizers in thermoplastic blends. mjbas.comgoogle.com
Role in Agrochemical and Dyestuff Synthesis
This compound is cited as an intermediate in the agrochemical and dyestuff industries. thermofisher.comthermofisher.comguidechem.com In agrochemicals, epoxides with a long alkyl chain are key structural features of certain insect sex pheromones. For instance, (7R,8S)-cis-7,8-epoxyoctadecane is a known pheromone component of the nun moth, Lymantria monacha. mdpi.com The synthesis of such compounds highlights the role of the octadecane epoxide structure in creating biologically active molecules for pest management. mdpi.com
In dyestuff synthesis, while specific reaction pathways are proprietary, the function of this compound is likely to introduce a long, hydrophobic alkyl chain into a dye molecule. This modification could be used to create specialty dyes with high solubility in non-polar solvents or to produce colorants with specific surface-active properties.
Fabrication of Flotation Agents for Resource Separation
A significant application of this compound is in the creation of specialized flotation agents for the mining and resource extraction industry. Flotation is a process that separates valuable minerals from gangue by rendering the target mineral hydrophobic so it attaches to air bubbles and floats to the surface. core.ac.uk
A novel, bifunctional flotation agent for extracting boron from salt lake brine has been successfully synthesized using this compound. researchgate.net
Table 2: Synthesis of a Boron Flotation Agent
| Reactants | Synthesized Agent | Mechanism of Action |
|---|
In this synthesis, the amine of N-methyl-D-glucamine opens the epoxide ring of this compound, creating the NHO-NMDG molecule. researchgate.net This agent demonstrates high efficiency, with a boron removal rate of over 67% from Da Qaidam brine. researchgate.net The innovative design combines both collecting and foaming properties into a single molecule, showcasing a sophisticated application of this compound as a chemical intermediate. researchgate.net
Table of Mentioned Compounds
| Compound Name |
|---|
| 1,2-Di-O-octadecenyl-3-trimethylammonium-propane (DOTMA) |
| 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2k) |
| 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) |
| This compound |
| (7R,8S)-cis-7,8-epoxyoctadecane |
| Cholesterol |
| Ethylene oxide |
| N-2-hydroxyoctadecyl-N-Methylglucamine (NHO-NMDG) |
| N-methyl-D-glucamine |
Model Compound Utility in Pheromone and Semiochemical Research
The C18 backbone of this compound, featuring a terminal epoxide ring, establishes it as a crucial model compound in the study of insect chemical communication. Pheromones, a class of semiochemicals used for intraspecific communication, often consist of straight-chain hydrocarbons (typically C10–C18) with a functional group, such as an epoxide, alcohol, or acetate. mdpi.com The structure of this compound provides a fundamental template for investigating the biosynthesis, perception, and degradation of more complex, naturally occurring epoxide-containing pheromones.
Research into the chemical ecology of moths, particularly within the Lymantria genus, highlights the significance of the epoxyoctadecane structure. For instance, the sex pheromone of the nun moth (Lymantria monacha) includes (+)-monachalure, which is (7R,8S)-cis-7,8-epoxyoctadecane. mdpi.comresearchgate.net Similarly, the well-known pheromone of the spongy moth (Lymantria dispar), disparlure (B1670770), is a methylated derivative, (7R,8S)-2-methyl-7,8-epoxyoctadecane. oup.comusda.gov The shared 18-carbon chain and epoxide functional group make this compound an ideal, simplified analog for studying the structure-activity relationships that govern insect behavior and reproductive isolation.
The utility of such model compounds is particularly evident in studies of pheromone-binding proteins (PBPs). These proteins, located in the sensillar lymph of insect antennae, are the first step in olfactory perception, responsible for solubilizing and transporting hydrophobic pheromone molecules to the surfaces of olfactory neurons. oup.comnih.gov By using simpler analogs like this compound, researchers can probe the specific molecular interactions within the PBP binding pocket. This helps to elucidate how subtle changes in the position of the epoxide ring or the presence of methyl branches on the carbon chain can dramatically alter binding affinity and, consequently, the insect's response.
Studies on the gypsy moth's PBPs have demonstrated this principle by examining the binding of various analogs to understand the molecular determinants of pheromone recognition. oup.com While these studies focused on disparlure and its direct precursors, the underlying principles of epoxide binding are broadly applicable and can be investigated using foundational models like this compound.
The table below illustrates the structural relationship between this compound and prominent moth pheromones, underscoring its relevance as a parent structure for research.
Table 1: Comparison of this compound and Related Moth Pheromones
| Compound Name | Chemical Structure | Key Features | Natural Role |
|---|---|---|---|
| This compound | C₁₈H₃₆O | C18 chain, terminal epoxide | Model compound |
| Monachalure | cis-7,8-Epoxyoctadecane | C18 chain, internal epoxide at C7-C8 | Sex pheromone component of the nun moth (Lymantria monacha) mdpi.comresearchgate.net |
Detailed research into the binding of pheromone analogs to PBPs provides quantitative data on the importance of specific structural features. For example, studies on the two PBPs of the gypsy moth, LdisPBP1 and LdisPBP2, revealed differences in enantiomer selectivity and binding affinities for various ligands.
Table 2: Research Findings on Pheromone-Binding Protein (PBP) Interactions in Lymantria dispar
| Ligand | Pheromone-Binding Protein | Binding Affinity (Kd, µM) | Research Observation |
|---|---|---|---|
| Disparlure enantiomer (1a) | LdisPBP2 | ~2 | Preferred enantiomer for this PBP, indicating high specificity. oup.com |
| Disparlure enantiomer (1b) | LdisPBP1 | ~2 | PBP1 shows a preference for the opposite enantiomer compared to PBP2. oup.com |
This data is derived from studies on disparlure and its analogs, which share the epoxyoctadecane framework with this compound.
The synthesis of these complex pheromones often involves multi-step processes. mdpi.com Developing and optimizing synthetic routes for a simpler target like this compound can provide valuable insights and methodologies applicable to the production of more elaborate, economically important semiochemicals used in pest management strategies like monitoring, mass trapping, and mating disruption. plantprotection.pl
Biochemical and Biological Research Interrogating 1,2 Epoxyoctadecane Interactions
In Vitro Studies of Cellular Interactions and Mechanisms
Structure-Activity Relationship Studies in Biochemical Contexts
While direct, extensive structure-activity relationship (SAR) studies focusing solely on 1,2-Epoxyoctadecane in biochemical contexts are not widely documented, insights can be drawn from research on structurally similar epoxyoctadecanes and the broader class of epoxy fatty acids.
For instance, studies on (+)-disparlure (7R,8S)-2-methyl-7,8-epoxyoctadecane, a sex pheromone of the gypsy moth, provide a relevant example of SAR within the epoxyoctadecane family. Research has explored how variations in the structure of disparlure (B1670770) mimics affect their electrophysiological activity in male gypsy moth antennae herts.ac.uk. These studies demonstrated a clear structure-activity pattern for odorant activity, with specific substituents influencing antennal depolarization and interaction with pheromone-binding proteins (PBPs) herts.ac.uk. Although disparlure is an isomer with the epoxide ring at a different position and a methyl branch, it illustrates how the precise spatial arrangement and functional groups of epoxyoctadecanes can dictate their biological recognition and activity.
Role in Natural Product Isolation and Identification
This compound has been identified as a constituent in various natural product extracts, indicating its presence in the chemical profiles of certain organisms. Its isolation and identification contribute to the understanding of the diverse array of compounds produced by natural sources.
It has been detected in the hexane (B92381) extract of Vinca rosea (now Catharanthus roseus) leaves, where it constituted 0.13% of the extract's composition . This plant is known for producing various bioactive compounds, including alkaloids .
Another notable instance of its occurrence is in the essential oils derived from safflower (Carthamus tinctorius L.) nih.gov. Analysis of safflower essential oils obtained through different extraction methods revealed the presence of this compound, with one extract showing a concentration of 7.69% nih.gov.
Additionally, this compound has been identified as a major compound in the essential oils extracted from Osmanthus fragrans fruits researchgate.net. These findings underscore its natural occurrence and the potential for its isolation during phytochemical investigations.
Table 1: Natural Occurrence of this compound
| Source | Extract/Oil Type | Concentration (%) | Reference |
| Vinca rosea leaves | Hexane extract | 0.13 | |
| Carthamus tinctorius L. | Essential oil | 7.69 | nih.gov |
| Osmanthus fragrans fruits | Essential oil | Major compound | researchgate.net |
Research on Lipid Metabolism and Related Biological Systems
While this compound's direct endogenous metabolic pathways in biological systems are not extensively characterized, research highlights its utility in synthesizing lipid-like structures and its interplay with other lipid components, particularly in the context of advanced drug delivery systems.
This compound serves as a crucial intermediate in the synthetic derivatization of lipids, particularly for the construction of novel lipid-based systems. Its epoxide group is reactive and can undergo ring-opening reactions with nucleophiles, leading to the formation of branched secondary alcohols broadpharm.com. These reactions are fundamental in building more complex lipid structures, which can then be utilized in various applications.
A significant application is its use as a lipophilic tail (referred to as EC18) in the synthesis of "lipidoids" uni.lu. These lipidoids are formed through the ring-opening reaction of this compound with aliphatic amines uni.lu. The resulting lipidoids are then formulated into lipid nanoparticles (LNPs), which are critical for the efficient delivery of genetic materials like siRNA and mRNA into cells uni.lu. This demonstrates a synthetic pathway where this compound is derivatized to create functional lipid-like components for biotechnological and pharmaceutical applications, rather than being a direct product or intermediate of an endogenous metabolic pathway.
The interplay of this compound with cholesterol and other lipid components is most prominently observed in the design and formulation of lipid nanoparticles (LNPs) for drug delivery. In these synthetic systems, this compound-derived lipidoids are combined with helper lipids, cholesterol, and polyethylene (B3416737) glycol (PEG)-anchored lipids to form stable LNPs uni.lu.
Specifically, lipidoids synthesized from this compound (EC18) are formulated with cholesterol, 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), and 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE)-PEG 2K uni.lu. Cholesterol plays a vital role in the structural integrity and stability of these LNPs, influencing membrane fluidity and the efficiency of cargo encapsulation and release uni.lu. The combination of these lipid components, including the this compound-derived structures, is essential for the successful assembly and biological function of these delivery vehicles.
The co-occurrence of this compound with cholesterol in natural extracts, such as the hexane extract of Vinca rosea leaves, also suggests a natural association between this epoxide and other lipid components . While the precise nature of their metabolic interplay in such natural sources is not fully elucidated, their simultaneous presence indicates a broader context within lipid profiles.
Table 2: Key Lipid Components in this compound-Containing LNP Formulations
| Compound Name | Role in LNP Formulation | PubChem CID | Reference |
| This compound (as a precursor to lipidoids) | Lipophilic tail/Core lipidoid component | 23872 | broadpharm.comuni.lu |
| Cholesterol | Helper lipid, structural stabilizer | 5997 | uni.lu |
| 1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) | Helper lipid | 9546757 | uni.lu |
| 1,2-Distearoyl-sn-glycero-3-phosphoethanolamine (DSPE)-PEG 2K | PEG-anchored lipid | 447078 | uni.lu |
Analytical and Computational Approaches in 1,2 Epoxyoctadecane Research
Spectroscopic Characterization Methodologies
Spectroscopy is a cornerstone in the analysis of 1,2-Epoxyoctadecane, providing detailed information about its atomic and molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of molecules. emerypharma.comweebly.com It is widely used for the structural confirmation of known compounds and the elucidation of unknown ones. oxinst.com For this compound, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to gain a complete picture of its molecular architecture. researchgate.net
1D NMR, including ¹H and ¹³C NMR, provides fundamental information about the chemical environment of the hydrogen and carbon atoms within the molecule. researchgate.net In the ¹H NMR spectrum of this compound, specific signals correspond to the protons of the oxirane ring and the long alkyl chain. The chemical shift, splitting pattern (multiplicity), and integration of these signals are key parameters for assignment. emerypharma.com Similarly, the ¹³C NMR spectrum reveals the number of unique carbon environments. nih.gov
2D NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are used to establish connectivity between atoms. COSY spectra show correlations between coupled protons, while HSQC spectra correlate protons with their directly attached carbons, confirming the C-H framework of the molecule. emerypharma.com For more complex structural details, Heteronuclear Multiple Bond Correlation (HMBC) can be used to identify longer-range C-H couplings. oxinst.com
Table 1: Representative NMR Data for this compound
| Nucleus | Chemical Shift (ppm) Range | Multiplicity | Assignment |
| ¹H | ~2.9 | Multiplet | Oxirane ring CH |
| ¹H | ~2.5 | Multiplet | Oxirane ring CH₂ |
| ¹H | ~1.2-1.6 | Broad Multiplet | -(CH₂)₁₅- |
| ¹H | ~0.9 | Triplet | Terminal CH₃ |
| ¹³C | ~52 | Oxirane ring CH | |
| ¹³C | ~47 | Oxirane ring CH₂ | |
| ¹³C | ~23-32 | -(CH₂)₁₅- | |
| ¹³C | ~14 | Terminal CH₃ |
Note: Exact chemical shifts can vary depending on the solvent and experimental conditions.
Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy
Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are analytical techniques used to identify organic and, in some cases, inorganic materials by measuring the absorption of infrared radiation. researchgate.net This absorption corresponds to the vibrational modes of the chemical bonds within a molecule. mdpi.com In the analysis of this compound, FTIR is particularly useful for identifying the characteristic functional groups, most notably the epoxide ring. researchgate.net
The presence of the oxirane ring in this compound gives rise to specific absorption bands in the IR spectrum. The asymmetric stretching of the C-O bonds in the epoxide ring is typically observed in the region of 820-950 cm⁻¹. Another key indicator is the C-H stretching vibration of the epoxide ring, which appears around 3000 cm⁻¹. The spectrum will also show strong absorptions corresponding to the C-H stretching and bending vibrations of the long aliphatic chain. researchgate.net
Table 2: Characteristic FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group Assignment |
| ~3000 | C-H Stretch | Epoxide Ring |
| 2925, 2854 | C-H Stretch | Aliphatic CH₂ and CH₃ |
| 1465 | C-H Bend | Aliphatic CH₂ and CH₃ |
| ~1250 | C-O Stretch | Epoxide Ring (Ring Breathing) |
| 820-950 | C-O Stretch (Asymmetric) | Epoxide Ring |
Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Compositional Analysis
Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. When coupled with Gas Chromatography (GC), it becomes a powerful tool (GC-MS) for separating, identifying, and quantifying the components of a mixture. rjptonline.org GC-MS is frequently used in the analysis of this compound to confirm its molecular weight and to study its fragmentation pattern, which aids in structural confirmation. scispace.combioone.org
In a typical GC-MS analysis of this compound, the compound is first vaporized and separated from other components on a GC column. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This ionization process causes the molecule to fragment in a characteristic way. The resulting mass spectrum shows the molecular ion peak (M⁺), corresponding to the intact molecule, and various fragment ion peaks. Analysis of these fragments provides valuable structural information. iiste.org For instance, the presence of this compound has been identified in the chemical composition of various plant extracts using GC-MS. ijpsr.com
Table 3: Key Mass Spectrometry Data for this compound
| Parameter | Value | Description |
| Molecular Formula | C₁₈H₃₆O | |
| Molecular Weight | 268.5 g/mol | nih.gov |
| Base Peak (m/z) | 43 | Most abundant fragment ion |
| Other Major Fragments (m/z) | 57, 71, 85 | Characteristic of alkyl chain fragmentation |
Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFT) for Surface Analysis
Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFT) is a specialized FTIR technique used for the analysis of solid samples, particularly for studying surface species. rsc.orgresearchgate.net This method is highly sensitive to the chemical composition of the surface and is valuable in applications where this compound is used to modify the surface of a material. nih.gov
In the context of this compound research, DRIFT has been employed to characterize core-shell diamond particles that have been reacted with this epoxide. nih.gov The DRIFT spectra can confirm the successful grafting of the epoxide onto the surface by showing the characteristic absorption bands of the octadecane (B175841) chain, while monitoring changes in the bands associated with the epoxide ring, which would indicate its reaction with surface functional groups. nih.gov This technique is particularly useful for in-situ analysis, allowing for the study of surface reactions under various conditions. rsc.orgrsc.org
Chromatographic Separation and Analysis Techniques
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is indispensable in the analysis of this compound, both for purification and for quantitative analysis.
High-Performance Liquid Chromatography (HPLC) in Material Characterization
High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify each component in a mixture. paint.org It is particularly useful for compounds that are not easily vaporized, making it suitable for the analysis of this compound and related materials.
In research involving this compound, HPLC is often used in a reversed-phase mode, where a nonpolar stationary phase is used with a polar mobile phase. nih.govresearchgate.net This technique has been instrumental in the characterization of novel stationary phases for HPLC that are created using this compound. For example, it has been used to functionalize and cross-link core-shell particles to create stable C18 stationary phases. nih.govresearchgate.net The performance of these HPLC columns, such as their efficiency and selectivity, is then evaluated by separating mixtures of known analytes. nih.govresearchgate.net The choice of detector, such as UV-Vis or an Evaporative Light Scattering Detector (ELSD), depends on the specific application and the properties of the analytes. paint.org
Solid-Phase Extraction (SPE) Methodologies
Solid-phase extraction (SPE) is a crucial technique for the rapid and selective sample preparation and purification of analytes like this compound from complex matrices prior to chromatographic analysis. sigmaaldrich.com This method isolates one or more analytes from a liquid sample by extracting, partitioning, and/or adsorbing them onto a solid stationary phase. sigmaaldrich.com The primary goal of SPE is to simplify the sample matrix, making it more suitable for subsequent, more sensitive analytical techniques. sigmaaldrich.com
In the context of long-chain fatty acid epoxides such as this compound, SPE is employed for several purposes:
Isolation and Purification: SPE is used to isolate these epoxides from biological fluids, reaction mixtures, and environmental samples. nih.govucdavis.edu For instance, in the analysis of oxidative metabolites of polyunsaturated fatty acids, online SPE coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) allows for the rapid determination of these compounds in various biological samples. nih.gov
Fractionation: SPE can effectively separate different classes of lipids. For example, aminopropyl-bonded SPE cartridges can separate free fatty acids from other simple lipids. aocs.org This is particularly useful when studying the metabolism or synthesis of this compound, where it's necessary to distinguish it from its precursors or other related lipids.
Removal of Interferences: A significant challenge in analyzing epoxy fatty acids is the presence of interfering compounds, such as hydroxy fatty acids. A multi-step SPE method using a silica (B1680970) gel column has been proposed to remove these interferences, leading to cleaner and more accurate chromatograms. researchgate.net
The choice of SPE sorbent and solvent system is critical and depends on the specific properties of this compound and the sample matrix. sigmaaldrich.comchromatographyonline.com Common strategies include bind-elute SPE, where the analyte is retained on the sorbent, and interference removal SPE, where the interferences are retained, and the analyte passes through. sigmaaldrich.com For non-polar compounds like this compound, reversed-phase sorbents are often employed.
| SPE Sorbent | Mode of Interaction | Application | Elution Solvents | Reference |
|---|---|---|---|---|
| ODS (Octadecylsilane) | Reversed-Phase | Enrichment of free fatty acids from seawater | 0.1 M Ammonium hydroxide (B78521) in water-methanol (1:1, v/v), followed by methanol | aocs.org |
| Aminopropyl | Normal Phase/Weak Anion Exchange | Isolation of free fatty acids from lipid extracts | Diethyl ether-acetic acid (98:2, v/v) | aocs.org |
| Silica Gel | Normal Phase | Removal of hydroxy fatty acid interferences from epoxy fatty acid samples | Not specified | researchgate.net |
| Oasis HLB | Reversed-Phase | Extraction of oxygenated lipids from urine | Methanol | ahajournals.org |
Advanced Material Characterization Techniques
Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of materials at the micro- and nanoscale. mdpi.com In the context of this compound research, SEM is utilized to study the morphology of materials that incorporate this compound, such as polymer blends and composites. researchgate.netacs.org
By scanning a focused beam of electrons over a sample's surface, SEM produces high-resolution images that reveal details about surface texture, shape, and the distribution of different phases. analyses-surface.comnanoscience.com This is particularly valuable for understanding how the addition of this compound or its derivatives affects the microstructure of a material. For example, in studies of polymer blends, SEM can show whether the components are well-mixed or if phase separation has occurred. acs.org The morphology observed in SEM images can often be correlated with the material's mechanical and thermal properties. researchgate.net
X-ray Diffraction (XRD) is a primary technique for investigating the crystalline structure of materials. anton-paar.commalvernpanalytical.com It provides information about the arrangement of atoms within a crystal lattice, allowing for phase identification, determination of crystallinity, and measurement of lattice parameters. anton-paar.commdpi.com In research involving this compound, XRD is used to characterize the crystalline nature of materials to which the epoxide has been added or chemically bonded. For instance, when 1,2-epoxydodecane (B1583528) (a shorter-chain analogue) is reacted with zirconium phosphate (B84403), XRD is used to confirm the intercalation of the epoxide by measuring the increase in the interlayer distance of the layered host material. researchgate.net This provides direct evidence of the reaction and the structural changes occurring in the material.
X-ray Photoelectron Spectroscopy (XPS) , also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique used to determine the elemental composition and chemical states of atoms on the surface of a material (typically the top 1-10 nm). carleton.eduwikipedia.orgcnrs.fr XPS works by irradiating a sample with X-rays and measuring the kinetic energy of the emitted photoelectrons. surfacesciencewestern.com This technique is particularly useful for confirming the presence and chemical bonding of this compound or its derivatives on a material's surface. For example, in the characterization of polymer-coated silica stationary phases for chromatography, XPS can be used to confirm the presence of the organic coating and identify the chemical states of the constituent elements, such as carbon and silicon. researchgate.net
| Technique | Information Obtained | Example Application | Key Findings | Reference |
|---|---|---|---|---|
| XRD | Crystalline structure, phase identification, interlayer spacing | Characterization of zirconium phosphate reacted with 1,2-epoxydodecane | Increased interlayer distance, confirming intercalation of the epoxide | researchgate.net |
| XPS | Surface elemental composition, chemical states of elements | Characterization of polymer-coated silica stationary phases | Confirmation of the organic coating and identification of the chemical bonding environment | researchgate.net |
Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. innovatechlabs.comxrfscientific.commt.com This method is widely used to evaluate the thermal stability and composition of materials. xrfscientific.com In the context of this compound, TGA can be applied to study the controlled release of this compound from a carrier matrix.
By heating a sample containing this compound, TGA can determine the temperature at which the compound begins to volatilize or decompose, which is indicated by a weight loss in the TGA curve. innovatechlabs.com This information is critical for designing controlled-release systems where the release of the active compound is triggered by temperature. The TGA data can provide insights into the thermal stability of the formulation and the kinetics of the release process. xrfscientific.com For instance, the degradation temperature of polymers can be significantly altered by the incorporation of different monomers, and TGA is a key tool for quantifying these changes. researchgate.net
| Polymer System | Initial Degradation Temperature (°C) | Residual Mass at 600°C (%) | Significance | Reference |
|---|---|---|---|---|
| PCL-PVA Blend | PCL: 343, PVA: 209 | - | Baseline thermal stability of the individual polymers. | researchgate.net |
| 1% mCMFs/PCL-PVA Composite | 384 | - | Improved thermal stability with the addition of modified cellulose (B213188) microfibers. | researchgate.net |
| 2,6-BHMP-based polyesters | - | 15-21 | Higher residual mass suggests greater char formation and potentially higher thermal stability compared to 1,3-BHMB-based polymers. | researchgate.net |
| 1,3-BHMB-based polyesters | - | 5-13 | Lower residual mass indicates a different degradation mechanism or lower thermal stability. | researchgate.net |
X-ray Diffraction (XRD) and X-ray Photoelectron Spectroscopy (XPS) for Crystalline and Surface Composition
Computational Chemistry and Molecular Modeling
Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and solids. nih.gov In chemical research, DFT is frequently employed to elucidate reaction mechanisms, predict reaction energies, and understand the factors that control chemical reactivity. dergipark.org.trnih.govrsc.org
Simulation of Epoxide Reactivity and Interactions
Computational modeling serves as a powerful tool for investigating the reactivity of this compound at a molecular level. Simulations are particularly valuable for understanding the intricate interplay of factors that govern the ring-opening of the strained epoxide group, a hallmark of its chemical behavior. nih.govnoaa.gov Theoretical studies, often employing methods like Density Functional Theory (DFT), can elucidate reaction pathways and transition states that are difficult to observe experimentally. researchgate.net
Research into the interactions of similar, shorter-chain epoxides has utilized computational chemistry to analyze conformational geometry and electronic structure. For instance, methods such as Møller-Plesset perturbation theory (MP2) and DFT have been used to study the steric strain of the epoxide ring and the preferred conformations of the attached alkyl chain. These models reveal that the three-membered ring imposes significant strain, making it susceptible to nucleophilic attack, which leads to ring-opening reactions.
A significant area of computational research involves simulating the interactions between epoxides and catalyst surfaces or solvent molecules. Studies on titanium-silicate zeolites, for example, have used a combination of experimental and computational techniques to probe the non-covalent interactions that dictate catalytic outcomes. illinois.edu Isothermal titration calorimetry (ITC) experiments, supported by computational models, have been performed to measure the enthalpies of adsorption for 1,2-epoxides, including this compound, within zeolite pores. illinois.edu These simulations show that adsorption enthalpies are influenced by the epoxide's carbon chain length and the surrounding solvent environment. illinois.edu The models help to interpret how disrupting solvent molecules within the catalyst's pores creates enthalpic penalties that affect adsorption. illinois.edu
Furthermore, computational methods can predict physical properties that are a function of the molecule's interaction potential. Predicted collision cross-section (CCS) values, for example, provide insight into the shape and size of the molecule in the gas phase. uni.lu These values are calculated for different adducts of this compound and are crucial for analytical techniques like ion mobility-mass spectrometry. uni.lu
Table 1: Predicted Collision Cross Section (CCS) Values for this compound Adducts Calculated using CCSbase uni.lu
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 269.28388 | 165.9 |
| [M+Na]⁺ | 291.26582 | 176.6 |
| [M+NH₄]⁺ | 286.31042 | 173.8 |
| [M+K]⁺ | 307.23976 | 169.8 |
| [M-H]⁻ | 267.26932 | 175.1 |
m/z: mass-to-charge ratio uni.lu
Theoretical Studies on Catalytic Processes
The synthesis of this compound is primarily achieved through the catalytic epoxidation of its corresponding alkene, 1-octadecene (B91540). Theoretical and computational studies are instrumental in understanding and optimizing these catalytic processes. rsc.org By coupling Density Functional Theory (DFT) calculations with microkinetic modeling, researchers can elucidate detailed reaction mechanisms, identify key reactivity descriptors (such as the adsorption energy of an intermediate), and screen potential catalyst materials. rsc.org This rational design approach aims to discover catalysts with increased activity, improved selectivity, and lower cost. rsc.org
Theoretical investigations into alkene epoxidation often focus on the nature of the catalyst's active site and the mechanism of oxygen transfer. For analogous reactions like propylene (B89431) epoxidation, theoretical studies have identified weakly oxygen-binding metal oxides as promising catalyst candidates. mit.edu These studies caution that metallic phases of strong-binding metals might facilitate unwanted side reactions. mit.edu Such insights guide the development of alloyed catalysts, where the electronic properties and oxidation states of the metals are fine-tuned to optimize epoxide production. mit.edu
Titanosilicate zeolites, such as TS-1, are widely studied catalysts for epoxidation reactions due to their shape-selectivity and unique active sites. Theoretical studies on these materials focus on the titanium centers, modeling their interaction with oxidants (like hydrogen peroxide) and the alkene substrate. Computational analysis helps to understand how the confined environment of the zeolite pores influences the transition state of the epoxidation reaction, thereby controlling selectivity. illinois.edu For example, creating a more polar reaction environment within the zeolite can promote catalytic pathways involving hydrophobic species like alkenes while suppressing those involving hydrophilic species. illinois.edu
DFT has also been employed to gain mechanistic insights into selective oxidation over various catalysts. acs.org These studies provide a fundamental understanding of surface chemistry, which, when combined with advanced synthesis methods, enables the preparation of nanostructured catalysts with well-defined surface facets and enhanced selectivity. rsc.org The ultimate goal of these theoretical efforts is to bridge the gap between idealized catalyst models and real-world catalytic materials that can be produced at a commercial scale. rsc.org
Table 2: Mentioned Chemical Compounds
| Compound Name | Molecular Formula | CAS Number |
|---|---|---|
| This compound | C₁₈H₃₆O | 7390-81-0 |
| 1-Octadecene | C₁₈H₃₆ | 112-88-9 |
| 1,2-Epoxyhexadecane | C₁₆H₃₂O | 7320-37-8 |
| Hydrogen Peroxide | H₂O₂ | 7722-84-1 |
Environmental and Sustainable Chemistry Perspectives
Biodegradation Pathways of 1,2-Epoxyoctadecane and its Derivatives
The biodegradation of epoxides, including long-chain variants like this compound, is a critical process for their removal from the environment. Microorganisms such as bacteria, fungi, and algae are the primary drivers of this degradation. nih.gov The initial and most common step in the breakdown of epoxides is enzymatic hydrolysis.
Enzymes known as epoxide hydrolases play a crucial role. These enzymes catalyze the addition of a water molecule to the epoxide ring, opening it to form a vicinal diol. In the case of this compound, this reaction would yield 1,2-octadecanediol (B1211883). Soluble epoxide hydrolases (sEH) are particularly important in the metabolism of fatty acid epoxides, which share structural similarities with this compound. nih.gov The resulting diols are generally considered less reactive and are further metabolized by the microorganisms. nih.gov
The biodegradation process typically involves several phases:
Microorganisms attach to the surface of the material, forming a biofilm. mdpi.com
Extracellular enzymes are secreted, breaking down long-chain polymers into smaller oligomers. mdpi.com
These smaller molecules are then assimilated by the microbes and metabolized through pathways like β-oxidation and the citric acid cycle. mdpi.com
Ultimately, the compound is mineralized into carbon dioxide, water, and potentially methane (B114726) under anaerobic conditions. nih.gov
Certain bacterial genera, such as Rhodococcus and Pseudomonas, have demonstrated the ability to degrade a wide range of compounds, including long-chain alkanes and epoxides. nih.govnih.gov For instance, Pseudomonas oleovorans can produce 1,2-epoxyoctane (B1223023) from 1-octene (B94956), indicating its enzymatic machinery is capable of handling long aliphatic chains. nih.gov The biodegradation of long-chain alkanes often proceeds through oxidation to alcohols, aldehydes, and then fatty acids, which can be further broken down. frontiersin.org It is plausible that the long alkyl chain of 1,2-octadecanediol is degraded through similar oxidative pathways following the initial hydrolysis of the epoxide ring.
Table 1: Key Enzymes and Microbial Genera in Epoxide Biodegradation
| Enzyme/Microbial Group | Role in Biodegradation | Example Substrates/Products | References |
|---|---|---|---|
| Epoxide Hydrolases (e.g., sEH) | Catalyze the hydrolysis of the epoxide ring to form a diol. | Fatty acid epoxides → Vicinal diols | nih.gov |
| Monooxygenases | Can be involved in the initial epoxidation of alkenes or subsequent oxidation of the alkyl chain. | Styrene → Styrene oxide | frontiersin.org |
| Pseudomonas | Genus of bacteria known to degrade a variety of plastics and hydrocarbons. | Polyethylene (B3416737), Polystyrene, 1-Octene | mdpi.comnih.gov |
| Rhodococcus | Genus of bacteria capable of catabolizing long-chain alkanes and aromatic compounds. | Long-chain alkanes, Epoxy resins | nih.govresearchgate.net |
Green Chemistry Principles in Epoxide Synthesis and Application
Traditional methods for epoxidation often rely on peroxyacids like meta-chloroperbenzoic acid (m-CPBA), which pose safety and environmental concerns due to their explosive nature and the generation of acidic waste. orientjchem.orgresearchgate.net In contrast, green chemistry seeks to develop safer and more efficient synthetic routes.
A significant advancement in the green synthesis of long-chain epoxides is the use of enzymatic catalysts. orientjchem.org Unspecific peroxygenases (UPOs), a type of enzyme found in fungi, have emerged as promising biocatalysts for the epoxidation of terminal alkenes, including those with long chains (C12 to C20). nih.govresearchgate.net
Key advantages of UPO-catalyzed epoxidation include:
Use of a Green Oxidant : These enzymes utilize hydrogen peroxide (H₂O₂) as the oxidant, with water being the only byproduct. researchgate.netmdpi.com
Mild Reaction Conditions : Enzymatic reactions typically occur at or near room temperature and pressure, reducing energy consumption. researchgate.net
High Selectivity : UPOs can exhibit high selectivity for the terminal double bond, minimizing side reactions. For example, the UPO from Marasmius rotula (MroUPO) has shown high selectivity in converting long-chain alkenes to their corresponding 1,2-epoxides. nih.govmdpi.com
Another green approach involves chemoenzymatic systems, where a lipase (B570770) enzyme is used to generate a peroxycarboxylic acid in situ from a carboxylic acid and H₂O₂, which then performs the epoxidation. researchgate.net Additionally, the use of Oxone, a stable and environmentally friendly oxidant, in combination with a ketone to generate dioxiranes in situ, provides a green alternative to traditional peracid methods, allowing for reactions at room temperature and avoiding acidic waste. researchgate.net
Table 2: Comparison of Epoxidation Methods
| Method | Oxidant | Catalyst/Reagent | Key Green Chemistry Advantages | References |
|---|---|---|---|---|
| Traditional Peracid | Peroxyacids (e.g., m-CPBA) | None | None (generates acidic waste) | orientjchem.org |
| Enzymatic (UPO) | Hydrogen Peroxide (H₂O₂) | Unspecific Peroxygenase | Benign byproduct (water), mild conditions, high selectivity. | nih.govmdpi.com |
| Dioxirane (in situ) | Oxone (Potassium peroxymonosulfate) | Ketone (e.g., Acetone) | Safer oxidant, mild conditions, avoids acidic waste. | researchgate.net |
Research on Waste Valorization Involving Epoxidized Materials
The robust nature of materials derived from epoxides, such as thermoset epoxy resins, makes them difficult to recycle using conventional mechanical methods. epoxy-europe.eucoolmag.net Research is therefore focused on chemical recycling and valorization, which aim to break down these materials into valuable chemical feedstocks.
One promising area of valorization is the conversion of plastic waste, including thermoset resins like epoxies, into activated carbon. rsc.orgrsc.org This process typically involves carbonization through pyrolysis followed by chemical activation. The resulting activated carbons can have high surface areas and are useful as adsorbents for pollutants. rsc.org
For epoxy resins specifically, chemical recycling strategies focus on cleaving the cross-linked polymer network to recover monomers or other useful chemicals. mdpi.com This can be achieved by targeting specific bonds (e.g., ester, C-N, or C-O bonds) for selective cleavage under specific chemical conditions. mdpi.comgoogle.com For instance, researchers have developed methods to reclaim materials from epoxy composites by using novel solid catalysts for hydrogenolysis, which breaks down the epoxy matrix and allows for the recovery of valuable components like carbon fibers. sciencedaily.com
Furthermore, bio-based epoxy formulations are being developed that incorporate cleavable linkages into the polymer structure, facilitating easier recycling. mdpi.com For example, using a specific cleavable amine as a curing agent allows the resulting thermoset to be broken down under mild acidic conditions, enabling the recovery of a reusable plastic matrix. mdpi.com This approach aligns with a "cradle-to-cradle" design strategy, preventing waste from the outset. mdpi.com
Q & A
Basic Questions
Q. What are the key physicochemical properties of 1,2-Epoxyoctadecane, and how do they influence experimental design?
- Answer : this compound (C₁₈H₃₆O, MW 268.48 g/mol) is a solid at room temperature (melting point: 33–35°C) with low water solubility, requiring organic solvents like hexane or chloroform for dissolution . Its boiling point (146–148°C at 1 mm Hg) and thermal stability under dry conditions suggest vacuum distillation or inert atmospheres for purification. Researchers must account for its high molecular weight and hydrophobicity in kinetic studies, as diffusion limitations may arise in polar reaction systems.
Q. What methodologies are recommended for synthesizing and purifying this compound?
- Answer : Synthesis typically involves epoxidation of 1-octadecene using peracids (e.g., m-CPBA) . Purification challenges include removing unreacted alkene and acidic byproducts. Column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization in cold ethanol are effective . Purity verification via GC (retention time comparison) or ¹H NMR (absence of alkene protons at δ 5–6 ppm) is critical .
Q. What safety precautions are essential when handling this compound?
- Answer : The compound is a skin/eye irritant (R36/38 hazard code) . Use nitrile gloves, goggles, and fume hoods. Storage should be in airtight containers under dry, inert conditions (e.g., nitrogen atmosphere) to prevent hydrolysis or polymerization . Spills require neutralization with sodium bicarbonate and disposal via licensed hazardous waste services .
Advanced Research Questions
Q. How does the reactivity of this compound compare to other epoxides in acid-catalyzed ring-opening reactions?
- Answer : In phosphoric acid-mediated reactions, internal epoxides like 9,10-epoxyoctadecane (a positional isomer) exhibit slower kinetics (4 hours for 90% conversion) compared to terminal epoxides (e.g., 1,2-epoxydodecane) due to steric hindrance . For this compound, the terminal epoxy group may enhance reactivity, but comparative studies are limited. Pseudo-first-order kinetics with excess acid are recommended to isolate rate constants .
Q. What mechanistic insights exist for this compound’s participation in oxazolidone formation with isocyanates?
- Answer : Javni et al. (2003) demonstrated that 9,10-epoxyoctadecane reacts with phenylisocyanate via a two-step mechanism: (1) nucleophilic attack by the isocyanate on the epoxy oxygen, forming an intermediate, and (2) cyclization to oxazolidone . For this compound, the terminal epoxy group may favor faster intermediate formation, but steric effects could limit cyclization efficiency. Kinetic studies using in-situ FTIR or NMR are advised .
Q. Which analytical techniques are most effective for monitoring this compound in complex reaction mixtures?
- Answer : ¹H NMR is ideal for tracking epoxy ring-opening (disappearance of δ 2.5–3.5 ppm signals) . GC-MS can quantify residual epoxide in volatile systems, while MALDI-TOF is suitable for polymerized products . For kinetic studies, ensure reaction aliquots are quenched (e.g., with trimethylphosphite) to prevent post-sampling reactivity .
Q. How does prolonged storage impact this compound’s stability, and what mitigation strategies are recommended?
- Answer : Hydrolysis and oligomerization can occur under humid conditions, evidenced by increased viscosity or insoluble residues . Store under desiccation (e.g., molecular sieves) at –20°C to extend shelf life. Periodic purity checks via GC or melting point analysis are advised .
Q. What are the challenges in designing comparative studies between this compound and its structural analogs?
- Answer : Positional isomerism (e.g., 1,2- vs. 9,10-epoxyoctadecane) significantly alters reactivity. Internal epoxides face steric constraints, while terminal ones are more electrophilic but prone to side reactions . Researchers must standardize solvent polarity, catalyst loading, and temperature to isolate structural effects. Computational modeling (DFT) can supplement experimental data to predict regioselectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
